7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression . Molecular docking simulations have confirmed that this compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid plays a role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell proliferation, making them appealing targets for cancer treatment . This compound interacts with these enzymes, potentially inhibiting their activity and affecting cell growth .
Cellular Effects
The compound exerts significant effects on various types of cells. Most notably, it has been found to inhibit the growth of certain cell lines, including MCF-7 and HCT-116 . It influences cell function by potentially altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly CDKs . It fits well into the CDK2 active site through essential hydrogen bonding, potentially inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific data on this compound is limited, similar compounds have shown good thermal stability , suggesting potential stability and long-term effects on cellular function.
Metabolic Pathways
Given its potential role as a CDK inhibitor , it may interact with enzymes and cofactors involved in cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that can be scaled up for large-scale production. These methods focus on maximizing yield and minimizing the use of hazardous reagents and solvents to ensure environmental safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to interact with specific molecular targets and pathways makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2/c14-8-3-1-7(2-4-8)9-6-17-18-11(15)10(13(19)20)5-16-12(9)18/h1-6H,15H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFWRQOQYKRILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3N=CC(=C(N3N=C2)N)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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